molecular formula C22H18FN3O3 B2572140 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide CAS No. 1251562-85-2

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide

Cat. No.: B2572140
CAS No.: 1251562-85-2
M. Wt: 391.402
InChI Key: MDQSOSPRYGVVCU-UHFFFAOYSA-N
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Description

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide is a synthetic indole-carboxamide derivative of significant interest in medicinal chemistry and preclinical research. This compound is designed around a multi-pharmacophore structure, incorporating a 4-fluorobenzamido moiety and a furan-2-ylmethyl group on an indole-2-carboxamide scaffold, a framework known for its diverse biological activities . Primary research applications for this compound are anticipated in the fields of oncology and neurodegenerative diseases, based on its structural similarities to well-characterized analogs. Indole-2-carboxamide and indole-3-carboxamide derivatives bearing furan-2-ylmethyl groups have demonstrated potent antiproliferative activity against various cancer cell lines, such as human lung adenocarcinoma (A549), Henrietta Lacks (HeLa), and human colorectal cancer (SW480) cells, potentially through the inhibition of the Epidermal Growth Factor Receptor (EGFR) . The structural motif of an indole core linked to a fluorobenzamide is also prevalent in the design of potent and selective Monoamine Oxidase-B (MAO-B) inhibitors . MAO-B is a key target in Parkinson's disease research, and competitive inhibitors of this enzyme can increase dopamine levels in the brain and provide neuroprotective effects by reducing oxidative stress . The presence of the 4-fluorobenzamido group is a common feature in compounds targeting serotonergic receptors, with some agents acting as potent and selective 5-HT 1F receptor agonists, a mechanism of interest for migraine therapy . The integration of these distinct pharmacophores into a single molecule makes this compound a promising candidate for researchers investigating multi-target therapeutic strategies, particularly for complex diseases like cancer and neurological disorders . This product is intended for research use only by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3/c1-13-4-9-18-17(11-13)19(26-21(27)14-5-7-15(23)8-6-14)20(25-18)22(28)24-12-16-3-2-10-29-16/h2-11,25H,12H2,1H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQSOSPRYGVVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between 4-fluorobenzoic acid and the indole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a furan-2-ylmethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indole-2-Carboxamides

Structural Differences and Implications

In contrast, sulfonamide or hydrazide derivatives () prioritize bulkier, charged groups for solubility or ionic interactions.

N-Substituent Variations :

  • The furan-2-ylmethyl group provides moderate lipophilicity (clogP ~3.2, estimated) compared to hydrophobic 4-benzoylphenethyl () or polar sulfonamide groups. Furan’s oxygen atom may engage in weak hydrogen bonding or dipole interactions.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound N-(4-Fluorobenzyl)-5-methyl-1H-indole-2-carboxamide 35c
Molecular Weight (g/mol) 407.138 282.318 480.95
clogP ~3.2 ~3.8 ~4.5
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 3 5
Polar Surface Area (Ų) ~90 ~70 ~95
  • Metabolic Stability: Fluorination at the benzamido group (target compound) likely reduces oxidative metabolism compared to non-fluorinated analogs.
  • Solubility : The furan moiety may slightly improve aqueous solubility (predicted ~10 µM) over highly lipophilic 4-benzoylphenethyl derivatives ().

Biological Activity

The compound 3-(4-fluorobenzamido)-N-(furan-2-ylmethyl)-5-methyl-1H-indole-2-carboxamide is a synthetic derivative of indole, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Chemical Formula : C15_{15}H14_{14}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 284.28 g/mol

Structural Representation

The compound features an indole core substituted with a furan ring and a fluorobenzamide group, contributing to its unique biological properties.

IUPAC Name

The IUPAC name is This compound .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Treatment

A study published in the Journal of Medicinal Chemistry demonstrated that indole derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The study highlighted that the introduction of electron-withdrawing groups, such as fluorine, enhances the anticancer activity of these compounds .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Research indicates that indole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokine Production

In vitro studies have shown that certain indole derivatives can significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharides). This suggests a potential therapeutic role in treating inflammatory diseases .

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may influence apoptotic pathways by modulating Bcl-2 family proteins.

Absorption and Distribution

Data suggest that compounds with similar structures exhibit moderate absorption rates and can distribute effectively in biological tissues due to their lipophilicity.

Toxicological Profile

Safety assessments indicate that while some derivatives may exhibit cytotoxic effects at high concentrations, they generally show low toxicity in vivo at therapeutic doses.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces cytokine production
Kinase InhibitionTargets specific kinases involved in cancer

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